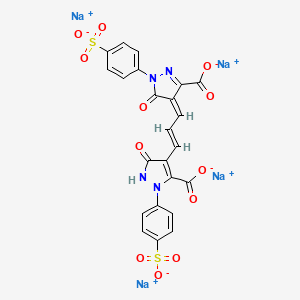

Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Description

Structural Comparison Table

Key distinctions :

- The target compound’s allylidene bridge enables broader absorption spectra compared to Acid Red 88’s azo group.

- Unlike Evans Blue’s linear bis-azo structure, the pyrazolone cores introduce heterocyclic rigidity, potentially enhancing photostability.

- The dual carboxylate groups provide additional binding sites for metal ions, a feature absent in simpler sulfonated dyes.

Properties

CAS No. |

70024-44-1 |

|---|---|

Molecular Formula |

C23H12N4Na4O12S2 |

Molecular Weight |

692.5 g/mol |

IUPAC Name |

tetrasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C23H16N4O12S2.4Na/c28-20-17(19(23(32)33)26(25-20)12-4-8-14(9-5-12)40(34,35)36)3-1-2-16-18(22(30)31)24-27(21(16)29)13-6-10-15(11-7-13)41(37,38)39;;;;/h1-11H,(H,25,28)(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4/b3-1+,16-2-;;;; |

InChI Key |

DAQULUJZJRYRPJ-FAEJZUITSA-J |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=C(C(=O)N2)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=O)N2)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction often requires:

Starting Materials: Pyrazole derivatives, sulphonated phenyl compounds, and carboxylated intermediates.

Catalysts: Acid or base catalysts to facilitate the condensation reactions.

Solvents: Polar solvents such as water or ethanol to dissolve reactants and control reaction rates.

Temperature and Pressure: Moderate temperatures (50-100°C) and atmospheric pressure are usually sufficient.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-scale Reactors: Continuous flow reactors for efficient mixing and reaction control.

Automation: Automated systems for precise control of reaction parameters.

Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylate groups can be reduced to alcohols.

Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated efficacy against RAW264.7 cancer cells by inhibiting nitric oxide secretion and exhibiting lower minimum inhibitory concentrations compared to standard drugs like ciprofloxacin and tetracycline .

Anti-inflammatory Properties

Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has also been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can significantly reduce inflammation in various models, comparable to established anti-inflammatory agents such as indomethacin . These compounds inhibit key inflammatory mediators, showcasing their potential in treating inflammatory diseases.

Neuroprotective Effects

Certain pyrazole derivatives have been identified as having neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders, where oxidative stress plays a critical role in disease progression . The compound's ability to modulate neuroinflammation may offer therapeutic avenues for neurodegenerative diseases.

Agricultural Applications

Pesticides and Herbicides

Pyrazole derivatives are increasingly utilized in agriculture as effective pesticides and herbicides. Their ability to target specific biological pathways in pests makes them valuable alternatives to traditional agrochemicals. The structural diversity of pyrazoles allows for the development of compounds that are both effective against a wide range of pests and environmentally friendly .

Fungicides

In addition to insecticidal properties, certain pyrazole derivatives have shown antifungal activity. This is particularly important in crop protection, where fungal infections can lead to significant agricultural losses. The development of pyrazole-based fungicides could enhance crop yields and reduce reliance on more harmful chemicals .

Material Science Applications

Fluorescent Dyes

The unique structural features of this compound enable its use as a fluorescent dye. These dyes are essential in various fields including biological imaging and sensing technologies due to their stability and high fluorescence efficiency .

Nanotechnology

In nanotechnology, pyrazole derivatives are being explored for their potential use in the synthesis of nanoparticles with tailored properties for drug delivery systems. The incorporation of these compounds into nanocarriers may enhance the targeting and release profiles of therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism by which tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of enzymes or blocking receptor sites. This interaction can lead to changes in cellular processes, contributing to its biological and therapeutic effects.

Comparison with Similar Compounds

Core Modifications

4-[3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene]-...tetraoxide ():

- Replaces sulphonatophenyl with tetrahydrothienyl groups.

- Contains tetraoxide (S,S,S',S'-tetraoxide) modifications, increasing oxidative stability but reducing solubility compared to the sodium-sulphonated target compound.

- Applications: Likely used in specialized coordination chemistry due to sulfur-oxygen ligand properties.

-

- Substituted with methoxyphenyl (e.g., 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole), phenyl, or carbonitrile groups.

- Lack conjugated bridges, reducing π-system extent and limiting use in photochemical applications.

Functional Group Variations

Physicochemical Properties

- Solubility: The tetrasodium form of the target compound outperforms neutral analogues (e.g., P1\|21ja in ) due to ionic sulfonate and carboxylate groups. The tetraoxide analog () has reduced solubility due to non-ionic sulfur-oxygen bonds.

- Stability : Allylidene bridges in the target compound may confer thermal stability, whereas triazole-pyrazole hybrids (–9) with azide precursors show sensitivity to light and temperature during synthesis.

Biological Activity

Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural modifications in pyrazole derivatives often enhance their pharmacological profiles, making them valuable in medicinal chemistry .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene) has shown effectiveness against various fungal strains, with inhibition zones ranging from 12 to 16 mm . The compound's ability to inhibit the growth of fungi such as Aspergillus niger and Penicillium digitatum highlights its potential as an antifungal agent.

Antitumor Activity

The compound has demonstrated promising antitumor effects in vitro. Studies have reported that certain pyrazole analogs can induce apoptosis in cancer cells by interacting with key cellular pathways. For instance, the compound PCH-1, a derivative related to tetrasodium pyrazole, was found to interact with tubulin, leading to cell cycle arrest and apoptosis in lung cancer cell lines . The IC50 values for these compounds indicate potent antiproliferative activity, suggesting their potential as anticancer agents.

The biological activity of tetrasodium pyrazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes relevant to tumor growth and inflammation. For example, alpha-amylase inhibition studies have shown that certain derivatives possess IC50 values significantly lower than established drugs like acarbose .

- Caspase Activation : Compounds have been observed to modulate caspase activity, which plays a critical role in apoptosis. Specific analogs have shown the ability to activate caspases 3 and 7 while reducing the viability of cancer cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. Molecular docking studies confirm the interaction of these compounds with ATP-binding sites on kinases, which are crucial for cell signaling pathways .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several pyrazole derivatives against Geotrichum candidum and Rhizopus oryzae. The results indicated that tetrasodium pyrazole derivatives had substantial antifungal potency comparable to traditional antifungal agents .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| Compound A | 14 | Aspergillus niger |

| Compound B | 16 | Penicillium digitatum |

| Tetrasodium Derivative | 12 | Geotrichum candidum |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were tested against MCF7 breast cancer cells. The derivatives exhibited varying levels of cytotoxicity:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PCH-1 | 0.26 | Tubulin interaction |

| Compound C | 39.70 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.